molecular formula C7H14N2 B1204008 3,7-Diazabicyclo[3.3.1]nonane CAS No. 280-74-0

3,7-Diazabicyclo[3.3.1]nonane

Cat. No.: B1204008
CAS No.: 280-74-0
M. Wt: 126.2 g/mol
InChI Key: PTPQJKANBKHDPM-UHFFFAOYSA-N
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Description

3,7-Diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a naturally occurring, rigid bicyclic diaza scaffold of significant interest in medicinal chemistry and pharmacological research . It serves as the core structure for the natural product cytisine and forms the fundamental framework for varenicline (Chantix®), a smoking cessation therapeutic, highlighting its proven relevance to drug discovery . The scaffold interacts with nicotinic acetylcholine receptors (nAChRs), and derivatives have been developed to achieve higher affinities and subtype selectivity, particularly for the α4β2* nAChR, a target for central nervous system conditions such as depression and addiction . Beyond nAChR ligands, the this compound scaffold is widely utilized in the development of diverse therapeutic agents, including analgesics, antiarrhythmic drugs, and antitumor agents . Its value in research is derived from its synthetic accessibility, often via a double Mannich reaction, and its well-defined conformation which can be influenced by external factors like solvent polarity or protonation, making it a promising candidate for designing lipid bilayer modifiers and stimulus-sensitive molecular switches . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-diazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-6-2-8-4-7(1)5-9-3-6/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPQJKANBKHDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182283
Record name 3,7-Diazabicyclo[3.3.1]nonane
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

280-74-0
Record name 3,7-Diazabicyclo[3.3.1]nonane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Diazabicyclo(3.3.1)nonane
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Record name 3,7-Diazabicyclo[3.3.1]nonane
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Record name BISPIDINE
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Synthetic Methodologies and Strategies for 3,7 Diazabicyclo 3.3.1 Nonane and Its Derivatives

Classical and Contemporary Synthetic Approaches to the Bispidine Core

The construction of the 3,7-diazabicyclo[3.3.1]nonane skeleton can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily include cyclocondensation reactions, intermolecular cyclizations, and ring-rearrangement strategies.

Mannich Cyclocondensation Reactions for Bicyclic Formation

The double Mannich reaction is a cornerstone in the synthesis of the bispidine framework, particularly for 9-oxo-substituted derivatives. semanticscholar.orgmdpi.com This one-pot reaction typically involves the condensation of a 4-piperidone (B1582916) derivative, a primary amine, and an aldehyde, most commonly formaldehyde (B43269). mdpi.com The reaction proceeds through the formation of iminium ions and subsequent nucleophilic attack by the enol or enolate of the piperidone, leading to the formation of the second six-membered ring.

A representative example is the synthesis of 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.orgect-journal.kz In this synthesis, 1-(3-ethoxypropyl)piperidin-4-one is reacted with a primary amine (such as 1-(3-aminopropyl)imidazole or 1-(2-aminoethyl)piperazine) and paraformaldehyde in the presence of an acid catalyst like acetic acid in a methanol medium. semanticscholar.orgect-journal.kz The resulting bispidinone can then undergo a Wolff-Kishner reduction to remove the carbonyl group at the C-9 position. semanticscholar.orgect-journal.kz

Reactant 1 Reactant 2 Reagent Conditions Product
1-(3-ethoxypropyl)piperidin-4-one 1-(3-aminopropyl)imidazole Paraformaldehyde Acetic acid, Methanol 3-(3-Ethoxypropyl)-7-(3-(1H-imidazol-1-yl)propyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
1-(3-ethoxypropyl)piperidin-4-one 1-(2-aminoethyl)piperazine Paraformaldehyde Acetic acid, Methanol 3-(3-Ethoxypropyl)-7-(2-(piperazin-1-yl)ethyl)-3,7-diazabicyclo[3.3.1]nonan-9-one

Intermolecular Cyclization Strategies Involving Piperidine (B6355638) Precursors

Beyond the classical Mannich reaction, other intermolecular cyclization strategies utilizing piperidine precursors have been developed. One such approach involves the reaction of 3,5-bifunctional piperidine derivatives to form the second ring. mdpi.com This strategy allows for the introduction of a wider range of substituents on the bispidine core.

While the double Mannich reaction is a prominent example of intermolecular cyclization, other strategies focus on the stepwise construction of the bicyclic system. For instance, a piperidine derivative with appropriate functional groups at the 3 and 5 positions can be cyclized with a suitable dielectrophile. Although less common than the one-pot Mannich reaction, this approach offers greater control over the substitution pattern of the final product.

Ring-Cleavage Reactions from Diazaadamantane Frameworks

An alternative and elegant route to the bispidine skeleton involves the ring-cleavage of a 1,3-diazaadamantane precursor. semanticscholar.orgmdpi.com This method is particularly useful for synthesizing bispidines that are not easily accessible through condensation reactions. The synthesis of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one provides a clear illustration of this strategy. The process begins with the acylation of 5,7-dimethyl-1,3-diazaadamantan-6-one, which leads to the cleavage of one of the methylene (B1212753) bridges and the formation of the bispidine ring system. nih.gov This reaction is typically carried out in a biphasic system of benzene and water. nih.gov

This synthetic route underscores the close structural relationship between diazaadamantanes and bispidines, where the former can be considered a bridged derivative of the latter.

Role of Dieckmann Condensation in Precursor Synthesis

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which is a crucial step in the synthesis of the 4-piperidone precursors required for the Mannich reaction. semanticscholar.orgect-journal.kz This reaction is instrumental in creating the cyclic ketone backbone of the piperidine ring.

For example, the synthesis of 1-(3-ethoxypropyl)-4-oxopiperidine, a key starting material for the Mannich cyclocondensation mentioned earlier, is achieved through a Dieckmann condensation. semanticscholar.orgect-journal.kz The synthesis starts with the reaction of 3-ethoxypropylamine with ethyl acrylate to form a diester, which then undergoes an intramolecular cyclization under basic conditions to yield the corresponding β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired 1-substituted-4-piperidone. semanticscholar.orgect-journal.kz

Functionalization and Derivatization Techniques for Substituted Bispidines

Once the bispidine core is synthesized, further modifications can be made to its structure, particularly at the nitrogen atoms. These modifications are essential for tuning the electronic and steric properties of the molecule for specific applications.

N-Alkylation and N-Acylation Reactions at Nitrogen Centers

The nitrogen atoms at the 3 and 7 positions of the bispidine ring are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide variety of substituents, which can significantly influence the properties and functionality of the resulting bispidine derivatives.

N-Alkylation involves the reaction of the bispidine with an alkyl halide or another suitable alkylating agent. This process can be used to introduce simple alkyl groups or more complex functionalized side chains.

N-Acylation is typically achieved by reacting the bispidine with an acid chloride or anhydride. nih.gov This reaction introduces an acyl group, which can modify the electronic properties of the nitrogen atom and introduce new functional groups. For instance, the acylation of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one with various acid chlorides leads to the formation of a range of N,N'-diacylbispidinones. nih.gov

Below is a table summarizing examples of N-acylated bispidine derivatives synthesized from 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. nih.gov

Acylating Agent Product
Chloroacetyl chloride N,N'-bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Bromoacetyl bromide N,N'-bis(2-bromoacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Phenylacetyl chloride N,N'-bis(2-phenylacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
3-Chloropropionyl chloride N,N'-bis(3-chloropropionyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one

These functionalization techniques provide a powerful toolbox for the synthesis of a diverse library of bispidine derivatives with tailored properties for various applications.

Modification at Bridgehead and Peripheral Carbon Positions

The functionalization of the carbon framework of the this compound (also known as bispidine) scaffold is crucial for modulating its chemical and biological properties. Modifications can be targeted at the bridgehead positions (C1 and C5) or the peripheral carbons (C2, C4, C6, C8).

One notable strategy involves the synthesis of 2,4-diaryl substituted 3,7-diazabicyclo[3.3.1]nonan-9-one 1,5-diesters, which have been investigated for their high affinity for κ-opioid receptors. rsc.org The synthesis of these derivatives allows for the introduction of various aryl groups, such as nitrophenyl, quinolyl, and naphthyl, at the C2 and C4 positions. rsc.org This approach highlights the ability to introduce significant structural diversity at the peripheral carbon atoms, which can lead to conformational isomers and influence the compound's interaction with biological targets. rsc.org

Another approach to modifying the carbon skeleton starts from natural alkaloids that already contain the bispidine core. For instance, a parallel solution-phase synthesis has been developed using the natural alkaloid (-)-cytisine. nih.govacs.org This method involves the catalytic hydrogenation of the cytisine heterocyclic system, followed by an alkali-mediated ring cleavage. This process yields new bispidine core building blocks with three points of diversity, allowing for the creation of 3,4,7-trisubstituted bispidines. nih.gov

Synthesis of 3,7-Diazabicyclo[3.3.1]nonan-9-ones and Subsequent Reductions (e.g., Wolff-Kishner)

A primary and versatile method for constructing the bispidine framework is the double Mannich reaction. semanticscholar.orgnih.govelsevierpure.com This reaction typically involves the condensation of a 4-piperidone derivative, a primary amine, and formaldehyde. semanticscholar.orgresearchgate.net A significant advantage of this method is its efficiency in forming the bicyclic system, but it inherently introduces a carbonyl group at the C9 position, yielding a 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone). semanticscholar.org

For example, a series of 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones were prepared through the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and various primary amines in a methanol medium containing acetic acid. semanticscholar.orgresearchgate.netect-journal.kz Similarly, N-benzyl-N'-tboc-bispidinone has been synthesized from tert-butyl 4-oxopiperidine carboxylate, benzylamine, and paraformaldehyde. nih.gov

The presence of the carbonyl group at C9 may not be desirable for all applications. Therefore, its removal is a common subsequent step. The Wolff-Kishner reduction is almost exclusively the method of choice for this transformation. semanticscholar.org This reduction effectively converts the ketone at C9 into a methylene (CH₂) group. researchgate.net The reaction is typically carried out using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as triethylene glycol. semanticscholar.orgresearchgate.netect-journal.kz The mixture is heated to high temperatures, often between 160-170 °C, for several hours to drive the reaction to completion. semanticscholar.orgresearchgate.netect-journal.kz

A modified version of this reduction, the Huang-Minlon variation, has also been successfully applied, yielding the reduced bispidine in yields as high as 73%, provided the reaction temperature does not exceed 140 °C. nih.gov

Table 1: Examples of Wolff-Kishner Reduction of Bispidinones

Starting BispidinoneReagentsSolventTemperatureTimeProductRef
3-(3-ethoxypropyl)-7-(heterocyclylalkyl)-3,7-diazabicyclo[3.3.1]nonan-9-onesHydrazine hydrate, KOHTriethylene glycol160-170 °C5 hours3-(3-ethoxypropyl)-7-(heterocyclylalkyl)-3,7-diazabicyclo[3.3.1]nonanes semanticscholar.orgect-journal.kz
N,N′-diallylbispidinoneHydrazine hydrate, KOHNot specifiedNot specifiedNot specifiedN,N′-diallylbispidine elsevierpure.comresearchgate.net
N-benzyl-N'-tboc-bispidinoneHydrazine hydrate, KOH (Huang-Minlon variation)Not specified< 140 °CNot specifiedN-benzyl-N'-tboc-bispidine nih.gov

Stereoselective and Asymmetric Synthesis Development

The development of stereoselective and asymmetric syntheses of this compound derivatives is critical for applications in catalysis and medicinal chemistry, where specific stereoisomers are often required. The rigid bicyclic framework of bispidine makes it an excellent scaffold for introducing stereochemical control. lookchem.com

One approach focuses on the asymmetric synthesis of C₂-symmetric derivatives, such as 2-endo,6-endo-disubstituted bispidines. lookchem.com This symmetry is valuable for creating chiral ligands for asymmetric catalysis. The synthesis of chiral bispidines can be achieved by employing chiral substituents on the nitrogen atoms or by building a chiral bicyclic framework. thieme-connect.com The structural diversity of chiral bispidines is extensive, ranging from simple bicyclic structures to complex tetracyclic alkaloids like (-)-sparteine. thieme-connect.comresearchgate.net

Research has also been conducted on the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones that incorporate fragments of (R)-amino acids. dntb.gov.ua Furthermore, the synthesis of 1,3-diazaadamantan-6-ones from 4-piperidones can lead to stereoisomeric 3,7-diazabicyclo[3.3.1]nonan-9-ones depending on the reaction conditions. nih.gov The specific configuration of these geometrical isomers is typically determined using ¹H-NMR and ¹³C-NMR spectroscopy. nih.gov

A modular "inside-out" approach has been developed for the asymmetric synthesis of bisquinolizidine alkaloids, which are characterized by a chiral bispidine core. researchgate.net This strategy has enabled the enantioselective total synthesis of numerous natural alkaloids in this class. researchgate.net

Considerations for Scalable and Industrially Relevant Synthesis

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and produce the target compound with high purity and yield. For this compound and its derivatives, several synthetic strategies have shown potential for large-scale production.

The double Mannich reaction, being a one-pot reaction that efficiently constructs the core bicyclic structure, is a strong candidate for scalable synthesis. semanticscholar.org It often uses readily available starting materials like 4-piperidones, primary amines, and formaldehyde. researchgate.net

The convenient synthesis of the parent bispidine compound involves a sequence of a double Mannich reaction to form N,N′-diallylbispidinone, followed by Wolff-Kishner reduction, and a final deallylation step. elsevierpure.comresearchgate.net Such multi-step but robust sequences are often amenable to scale-up in industrial settings.

Conformational Analysis and Stereochemistry of 3,7 Diazabicyclo 3.3.1 Nonane Systems

Characterization of Fundamental Conformational Isomers (e.g., Chair-Chair, Chair-Boat, Boat-Boat, Double Twist)

The bicyclo[3.3.1]nonane skeleton, including its diaza-analogs, can theoretically adopt several conformations. The primary forms are the double-chair (CC), chair-boat (CB), boat-chair (BC), and the highly strained double-boat (BB). An additional family of twist-boat conformers, known as double-twist (TT), is also considered in computational studies. researchgate.net

Chair-Chair (CC): This conformation is characterized by both six-membered piperidine (B6355638) rings adopting a chair-like geometry. For many 3,7-diazabicyclo[3.3.1]nonane derivatives, the double-chair conformation is the most stable and commonly observed form in both solution and the solid state. semanticscholar.orgnih.gov This preference is attributed to the minimization of angular and torsional strain, resembling the stable conformation of cyclohexane. In an ideal CC conformation, however, significant transannular steric repulsion can occur between the axial hydrogens at C3 and C7 in the parent carbocycle, which is mitigated in the diaza-analog by the replacement of C-H bonds with lone pairs on the nitrogen atoms.

Chair-Boat (CB): In this arrangement, one piperidine ring maintains a chair conformation while the other is forced into a boat or twist-boat form. This conformation is often adopted to alleviate steric strain introduced by bulky substituents that would otherwise lead to unfavorable interactions in a CC form. researchgate.netevitachem.com For example, studies on 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones have shown through NMR spectroscopy that these compounds exist in a chair-boat conformation in solution. researchgate.net

Boat-Boat (BB): The double-boat conformation is generally considered to be of high energy due to eclipsing strain along the C1-C2 and C4-C5 bonds (and their equivalents) and a significant transannular repulsion between the bridgehead protons. This conformer is typically not observed experimentally and serves primarily as a high-energy point on the potential energy surface.

Double Twist (TT): Computational studies have characterized another family of conformers known as the double twist (TT). researchgate.net These conformers are highly strained and possess significantly more energy than the CC or CB forms. Ab initio calculations on 3,7-diacetylbispidines found that TT forms are strained by more than 12 kcal/mol relative to the optimal CC structure, suggesting they are unlikely to contribute significantly to the conformational equilibrium at normal temperatures. researchgate.net

Influence of Substituent Nature and Position on Conformational Preferences

The conformational equilibrium of the this compound system is highly sensitive to the nature and position of substituents on the nitrogen and carbon atoms of the bicyclic framework. researchgate.net

The substitution pattern at the nitrogen atoms (N3 and N7) plays a dominant role. For N,N'-diacyl derivatives, in addition to the ring conformation, the rotational isomerism of the amide bonds must be considered. This gives rise to "parallel" (pa) and "antiparallel" (ap) orientations of the acyl groups. researchgate.net Computational studies on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes have shown that the CC conformation is optimal for the bicyclic skeleton, and an antiparallel (ap) orientation of the two acetyl groups is favored over the parallel (pa) orientation by 4-5 kcal/mol. researchgate.net

The introduction of bulky substituents can shift the preference from a double-chair to a chair-boat conformation. For instance, while many simpler bispidines adopt a CC conformation, certain 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one derivatives are found to exist in a chair-boat (CB) conformation in the solid state. evitachem.com Similarly, 2,4,6,8-tetraaryl substituted derivatives often favor a chair-boat arrangement to minimize steric clashes between the aryl groups. researchgate.net In these cases, the aryl groups on the chair portion of the ring typically occupy equatorial positions, while those on the boat portion are oriented axially. researchgate.net

The nature of the substituent also has a profound electronic effect. A study on nicotinic acetylcholine (B1216132) receptor ligands based on the bispidine scaffold found that the type of hydrogen bond acceptor system (carboxamide, sulfonamide, or urea) attached to the nitrogen had a significant impact on biological interactions, which is intrinsically linked to conformational presentation. nih.gov

Experimental Methods for Conformational Elucidation

The determination of the preferred conformation of this compound systems relies heavily on a combination of spectroscopic and diffraction techniques.

NMR spectroscopy is the most powerful tool for studying the conformation of bispidine derivatives in solution.

¹H and ¹³C NMR: The chair-chair conformation gives rise to a characteristic ¹H NMR spectrum, notably a doublet of doublets for the equatorial protons at C2, C4, C6, and C8. These signals typically show large geminal coupling constants (Jgem) of 10.5-11 Hz and smaller vicinal coupling constants (Jvic) of 3.0-6.0 Hz. semanticscholar.orgresearchgate.netect-journal.kz The ¹³C NMR spectra are also informative; for example, in 3,7-diazabicyclo[3.3.1]nonan-9-ones, the absence of a carbonyl signal and the appearance of a methylene (B1212753) signal around 32-34 ppm after reduction confirms the conversion of the ketone. semanticscholar.org The chemical shifts of the bridgehead carbons (C1, C5) are also sensitive to the ring's conformation.

Variable Temperature (VT) NMR: VT-NMR studies are crucial for investigating dynamic processes, such as the interconversion between different conformers. For systems existing in a chair-boat conformation, VT ¹H and ¹³C NMR can reveal the rapid degenerate interconversion between the CB and BC forms. evitachem.com

2D NMR: Techniques like COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals, which is a prerequisite for a detailed conformational analysis based on coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.net

Table 1: Characteristic ¹H NMR Data for Chair-Chair Conformation

Proton Position Multiplicity Geminal Coupling (Jgem) Vicinal Coupling (Jvic) Citation(s)
C2,4,6,8 (equatorial) dd ~10.5 - 11 Hz ~3.0 - 6.0 Hz semanticscholar.org, researchgate.net, ect-journal.kz

X-ray Crystallography for Solid-State Conformational Analysis

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and conformation in the solid state. This technique has been used to unequivocally confirm the conformations of various bispidine derivatives.

For example, an X-ray diffraction analysis of 3-[4-(1H-imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane dihydroperchlorate revealed that the bicyclic core adopts a flattened double-chair conformation. nih.gov Conversely, the solid-state structure of a 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol derivative showed a chair-boat conformation. researchgate.net The analysis of 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one also confirmed a chair-boat structure. researchgate.net These solid-state structures provide crucial benchmarks for comparison with solution-state data and computational models.

Table 2: Experimentally Determined Conformations of Selected this compound Derivatives by X-ray Crystallography

Compound Conformation Citation(s)
3-[4-(1H-Imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane Dihydroperchlorate Chair-Chair nih.gov
2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Chair-Boat researchgate.net
3,7-Diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one Chair-Boat evitachem.com
Ethyl 9-(2-chlorophenyl)-5-cyano-7-(4-methylphenyl)-2-oxo-4-thioxo-3,7-diazabicyclo[3.3.1]nonane-1-carboxylate Distorted Chair-Chair journal-vniispk.ru

Computational and Theoretical Investigations of Conformational Energetics

Computational chemistry provides deep insights into the relative stabilities of different conformers and the energy barriers for their interconversion.

High-level quantum mechanical calculations have become indispensable for studying the conformational landscape of bispidine systems.

Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2), and Density Functional Theory (DFT) are widely used to optimize the geometries of various conformers and calculate their relative energies. uni-heidelberg.deresearchgate.net A comprehensive ab initio study on 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes systematically characterized the CC, BC, and TT conformers. researchgate.net The calculations established a clear energy hierarchy of CC < BC < TT. The boat-chair (BC) conformers were found to be 6-7 kcal/mol less stable than the ground state CC conformer, while the double-twist (TT) forms were over 12 kcal/mol higher in energy, effectively excluding them from the conformational equilibrium. researchgate.net

DFT calculations have also been employed to support experimental findings from NMR and X-ray studies. rsc.org For copper(I) complexes of bispidine derivatives, DFT calculations helped to rationalize the existence of different structural isomers and indicated that the potential energy surfaces are often very flat with multiple shallow minima, explaining the observed structural diversity. rsc.org Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) has been applied to the calculated charge density to analyze the weak intramolecular interactions, such as H···H and S···S contacts in hetero-analogs, that contribute to the relative stability of conformers. nih.gov

Table 3: Calculated Relative Energies of 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane Conformers

Conformer Method Relative Energy (kcal/mol) Citation(s)
Chair-Chair (CC) MP2/cc-pVTZ 0.0 (Reference) researchgate.net
Boat-Chair (BC) MP2/cc-pVTZ 6.0 - 7.0 researchgate.net
Double Twist (TT) MP2/cc-pVTZ > 12.0 researchgate.net

Molecular Mechanics and Force Field Studies for Conformational Dynamics

Molecular mechanics and force field calculations are powerful computational tools used to investigate the conformational dynamics of this compound systems. These methods allow for the estimation of the potential energy of different conformations and the energy barriers between them, providing insights into the molecule's flexibility and the relative populations of its various forms.

Force field methods have also been instrumental in understanding the conformational preferences of these bicyclic systems. uni-heidelberg.de For example, molecular mechanics calculations on 1,3,3,5,7,7-hexamethyl-1,5-diazacyclooctane, a related diamine, helped to identify the major and minor conformations in equilibrium. nih.gov Such computational approaches, often used in conjunction with experimental data from techniques like X-ray crystallography and NMR spectroscopy, provide a comprehensive picture of the conformational dynamics. nih.govacs.org The development of specific force fields, such as the OPLS force field for α-ketoamides, can further enhance the accuracy of these computational studies for related structures. mdpi.com

Table 1: Calculated Relative Energies of 3,7-Diacetylbispidine Conformers

Conformation Relative Energy (kcal/mol)
Double Chair (CC) 0
Boat-Chair (BC) 6-7
Double Twist (TT) >12

This table presents a generalized summary of ab initio calculation findings for 3,7-diacetylbispidines, showing the typical energy hierarchy of the major skeletal conformations. The double chair is the most stable, with the boat-chair being significantly higher in energy and the double twist being the least stable. researchgate.net

Studies on Dynamic Conformational Equilibria and Interconversion Barriers

The this compound system is not static but exists in a dynamic equilibrium between its various conformations. The study of these equilibria and the energy barriers for interconversion is crucial for understanding the molecule's behavior in different environments.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key experimental technique for investigating these dynamic processes. By monitoring changes in the NMR spectrum as a function of temperature, researchers can directly observe the "freezing out" of different conformations and calculate the activation energy for their interconversion.

A notable example is the direct observation of a boat-chair (BC) to chair-boat (CB) equilibrium in 3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. rsc.org At room temperature, the 1H NMR spectrum shows averaged signals, but at low temperatures, the signals for the two non-equivalent methylene groups can be resolved. rsc.org For a specific derivative, the coalescence of these signals was observed at -63 °C, allowing for the calculation of the free energy of activation (ΔG‡) for the BC to CB interconversion, which was found to be 9.7 kcal/mol. rsc.org

In another study on 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes, dynamic NMR was used to determine the rates of interconversion between antiparallel and parallel conformations of the acyl groups. scribd.com The addition of metal ions or changes in solvent were found to influence this conformational equilibrium. scribd.com Similarly, for N3,N7-diformyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane, the energy barrier for N-CO rotation was determined to be 70.4 kJ mol⁻¹ through dynamic 1H NMR studies. niscpr.res.in

Quantum chemical calculations have also shed light on the mechanism of amide bond inversion in 3,7-diacyl bispidines. semanticscholar.org These studies suggest that the inversion does not occur directly in the more stable double-chair (CC) conformation but is preceded by a conformational change to the higher-energy chair-boat (CB) form, where the amide bond inversion has a lower energy barrier. semanticscholar.org

Table 2: Experimentally Determined Interconversion Barriers

Compound Process ΔG‡ (kcal/mol) Technique
3,7-dialkyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one BC ⇌ CB Interconversion 9.7 VT-NMR
N-ethoxycarbonyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane N-CO Rotation 12.1 (50.8 kJ/mol) Dynamic 1H NMR
3,7-diacetylbispidine anti/anti Interconversion 18.2 VT-NMR
Chiral bispidine-based bis-amide Amide N-C(O) Inversion 15.0 ± 0.2 VT-NMR
Chiral bispidine-based bis-amide N(CO)–C=C Bond Rotation 15.6 ± 0.3 VT-NMR
N3,N7-diformyl-r-2,c-4,t-6,t-8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane N-CO Rotation 16.8 (70.4 kJ/mol) Dynamic 1H NMR

This table summarizes key findings from various dynamic NMR studies on substituted this compound systems, highlighting the energy barriers for different conformational processes. rsc.orgniscpr.res.insemanticscholar.orgniscpr.res.inmdpi.com

Reactivity and Reaction Mechanisms of 3,7 Diazabicyclo 3.3.1 Nonane Derivatives

Investigation of Nucleophilic Reactivity and Basic Character

The fundamental chemical nature of 3,7-diazabicyclo[3.3.1]nonane derivatives is defined by the nucleophilicity and basicity of the two nitrogen atoms. The lone pairs on these nitrogens readily participate in reactions with electrophiles and engage in proton abstraction.

The basicity of the bispidine scaffold has been systematically investigated. Spectrophotometric titration studies have determined the basicity constants (pKa) for a wide range of derivatives in acetonitrile. diva-portal.orgnih.gov These studies reveal a significant variation in basicity—spanning over 13 orders of magnitude—depending on the nature of the substituents on the nitrogen atoms and the bicyclic frame. diva-portal.orgnih.gov A strong correlation exists between the experimentally determined basicity and the calculated proton affinities. nih.gov For instance, N,N'-dimethylbispidine exhibits titration behavior characteristic of a monoamine, a phenomenon attributed to the formation of a highly stable, hydrogen-bonded adamantane-like cation after the first protonation event. researchgate.net This intramolecular hydrogen bond significantly reduces the basicity of the second nitrogen atom.

The nucleophilic character of the nitrogen atoms is evident in their reactions to form metal complexes. The rigid structure of bispidine provides an optimal arrangement of the nitrogen atoms for chelating metal centers, a feature utilized in the synthesis of complexes with transition metals like nickel, copper, and palladium. researchgate.netmdpi.comacs.org

Table 1: Basicity Constants for Selected this compound Derivatives in Acetonitrile

Compound Substituent(s) pKaH+
Bispidine Unsubstituted 18.57
N-Methylbispidine 3-Methyl 18.99
N,N'-Dimethylbispidine 3,7-Dimethyl 19.30
N-Phenylbispidine 3-Phenyl 15.65
N,N'-Diphenylbispidine 3,7-Diphenyl 12.33
N-Acetylbispidine 3-Acetyl 10.70

Data sourced from studies on substituent effects on basicity. nih.gov

Electrophilic Substitution and Functionalization Reactions

The nucleophilic nitrogen atoms are primary sites for electrophilic attack, making electrophilic substitution a cornerstone of bispidine functionalization. These reactions allow for the introduction of a wide variety of substituents, which can modulate the compound's chemical and biological properties.

Common functionalization reactions include:

Alkylation: The nitrogen atoms readily react with alkyl halides, such as methyl iodide, to form mono- or di-alkylated derivatives. Stepwise alkylation can be achieved under controlled conditions.

Acylation: Reaction with acylating agents, like bromoacetyl halides, leads to the formation of amides. This approach has been used to synthesize complex polycyclic structures by linking multiple bispidine units. researchgate.net

Sulfonylation: The introduction of sulfonyl groups is achieved by reacting the bispidine core with sulfonyl chlorides. smolecule.com This modification has been explored to create ligands with specific electronic properties. nih.gov

Reaction with Carbonyls: The reaction of the nitrogen atoms with aldehydes and ketones is fundamental. The most notable example is the double Mannich reaction, which is the primary method for constructing the bispidine skeleton itself. mdpi.comresearchgate.net

These functionalization reactions are critical for tuning the properties of the molecule, for example, in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), where the nature of the substituent drastically impacts affinity and selectivity. nih.govnih.gov

Ring-Opening and Skeletal Rearrangement Reactions

While the this compound skeleton is generally stable, it can undergo ring-opening or rearrangement reactions under specific energetic conditions.

Ring-Opening of Precursors: A key transformation related to the bispidine framework is the ring-opening of 1,3-diazaadamantane derivatives. mdpi.com The action of electrophilic reagents can induce the cleavage of N-C bonds in the adamantane (B196018) structure to yield the this compound core. researchgate.net

Photochemical Rearrangement: Certain derivatives of the related 3-azabicyclo[3.3.1]nonane skeleton have been shown to undergo an unprecedented stereospecific skeletal cleavage when subjected to light, leading to the formation of novel heterotricyclic systems. rsc.org

Rearrangement via Fragmentation: Chiral bicyclo[3.3.1]nonanes can be synthesized through the regioselective ring-opening of tricyclic precursors. rsc.org This process can proceed through an E1-type homo-1,4-elimination mechanism, where a mesylate intermediate undergoes fragmentation to form the bicyclic product. rsc.org

Oxidation and Reduction Chemistry of the Bicyclic System

The redox chemistry of the bispidine system is largely centered on the C9 position, especially in derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidinone).

The most significant reduction reaction is the conversion of the C9-ketone to a methylene (B1212753) group (CH₂). The Wolff-Kishner reduction, using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as triethylene glycol, is a standard method to achieve this transformation. researchgate.netsemanticscholar.orgresearchgate.netacs.orgect-journal.kz This reaction is crucial for converting bispidinones, which are the direct products of the common Mannich cyclization synthesis, into the fully reduced bispidine scaffold.

The oxidation of the bispidine system has been studied in the context of its transition metal complexes. Cyclic voltammetry of vanadium complexes with bispidone-derived ligands shows reversible reduction and oxidation peaks, indicating that the metal center's redox state can be modulated by the ligand framework. researchgate.net The oxidation of cobalt(II) complexes of bispidine ligands has also been investigated, demonstrating that the ligand structure influences the ease and rate of oxidation. uni-heidelberg.de

Table 2: Common Redox Reactions of the Bispidine Core

Reaction Type Substrate Reagents & Conditions Product
Reduction 3,7-Diazabicyclo[3.3.1]nonan-9-one Hydrazine hydrate, KOH, triethylene glycol, 160-170 °C This compound
Oxidation [Co(II)-(bispidine ligand)] complex H₂O₂ [Co(III)-(bispidine ligand)] complex
Redox Cycling [V(V)-(bispidone ligand)] complex Electrochemical (Cyclic Voltammetry) [V(IV)] and [V(II)] species

Information compiled from various studies on bispidine synthesis and coordination chemistry. researchgate.netresearchgate.netect-journal.kzuni-heidelberg.de

Detailed Mechanistic Pathways of Key Chemical Transformations

Understanding the mechanisms of the key reactions involving the this compound scaffold is essential for controlling reaction outcomes and designing new synthetic routes.

Double Mannich Reaction: This is the classic method for constructing the 3,7-diazabicyclo[3.3.1]nonan-9-one core. The reaction involves the condensation of a ketone (like a 4-piperidone (B1582916) derivative), formaldehyde (B43269), and a primary amine. researchgate.netsemanticscholar.org The mechanism proceeds via the initial formation of an iminium ion from the primary amine and formaldehyde. The ketone's enol or enolate form then acts as a nucleophile, attacking the iminium ion. This is followed by a second intramolecular Mannich reaction, where the nitrogen of the initial piperidone attacks another iminium ion (formed from the other side of the ketone and a second equivalent of formaldehyde and amine), leading to the formation of the second ring and yielding the bicyclic ketone. researchgate.net

Wolff-Kishner Reduction: This two-step mechanism transforms the C9-carbonyl into a methylene group.

Hydrazone Formation: The carbonyl group reacts with hydrazine to form a hydrazone intermediate.

Elimination: In the presence of a strong base (e.g., KOH), the hydrazone is deprotonated. The resulting anion rearranges with the loss of dinitrogen gas (N₂), a thermodynamically highly favorable process, to form a carbanion. This carbanion is then protonated by the solvent (e.g., triethylene glycol) to give the final reduced product. researchgate.netect-journal.kz

Ring-Opening of Diazaadamantane: The cleavage of 1,3-diazaadamantanes by electrophiles like bromoacetyl bromide proceeds via nucleophilic attack of one of the bridgehead nitrogen atoms on the electrophile. researchgate.net This initial acylation is followed by a cleavage of the C-N bond, driven by the formation of a stable iminium ion, which effectively opens the adamantane cage to generate the less-strained this compound system. researchgate.net

Applications in Catalysis and Coordination Chemistry

3,7-Diazabicyclo[3.3.1]nonane as a Nucleophilic Catalyst in Organic Transformations

The inherent nucleophilicity of the nitrogen atoms within the bispidine core allows it to act as a potent catalyst in various organic reactions. This catalytic activity is often enhanced by the rigid structure which can influence the stereochemical outcome of the reactions.

Catalytic Activity in Alkylation and Acylation Processes

Derivatives of this compound have been explored as catalysts in alkylation and acylation reactions. The nitrogen atoms can act as nucleophiles to activate substrates, facilitating the transfer of alkyl or acyl groups. The rigid framework of the bispidine can provide a specific steric environment around the active site, influencing the regioselectivity and stereoselectivity of these transformations.

Facilitation of Ring-Opening Reactions

The nucleophilic nature of bispidine derivatives also enables them to catalyze ring-opening reactions of strained cyclic compounds, such as epoxides and aziridines. The nitrogen atoms can initiate the ring-opening by attacking one of the electrophilic carbon atoms of the ring. This catalytic approach is valuable for the synthesis of functionalized acyclic molecules. For instance, copper(II) complexes incorporating bispidine ligands have been shown to catalyze aziridination reactions. mdpi.com

Ligand Design and Metal Complexation with this compound Derivatives

The bispidine scaffold serves as an excellent platform for the design of multidentate ligands for coordination with a variety of metal ions. The ability to introduce different donor groups at the nitrogen and carbon atoms allows for the synthesis of ligands with varying denticities and electronic properties. rsc.org

Synthesis and Characterization of Bispidine-Derived Ligands (e.g., Tetradentate, Pentadentate)

A multitude of bispidine-derived ligands have been synthesized, ranging from tetradentate to octadentate systems. mdpi.comnih.govrsc.org These ligands are typically prepared through Mannich condensation reactions, allowing for the introduction of various pendant donor arms. acs.orgnih.govect-journal.kz

Tetradentate Ligands: These ligands often feature additional donor groups at the C2 and C4 positions or at the N3 and N7 atoms. mdpi.compublish.csiro.auresearchgate.netscdi-montpellier.fr For example, a tetradentate diol-bispidine-based ligand has been synthesized and its zinc(II) complex characterized, revealing a distorted square pyramid coordination geometry. scdi-montpellier.frresearchgate.netunimi.it The synthesis of tetradentate bispidine ligands with pyridine (B92270) or quinoline (B57606) donor moieties has also been reported. researchgate.net

Pentadentate Ligands: By introducing an additional donor group, pentadentate ligands can be created, which often lead to more stable metal complexes. mdpi.comnih.govacs.orgnih.gov These ligands have been optimized for applications such as PET imaging with ⁶⁴Cu, where fast complexation and high in vivo stability are crucial. acs.orgnih.gov Iron complexes with pentadentate bispidine ligands have been studied for their redox properties and reactivity. nih.govpublish.csiro.au The synthesis and characterization of iron(IV)-tosylimido complexes with two isomeric pentadentate bispidine ligands have also been reported. bohrium.comacs.org

The characterization of these ligands and their metal complexes is typically carried out using a combination of techniques including NMR spectroscopy, ESI-MS spectrometry, and single-crystal X-ray diffraction. nih.gov

Coordination Chemistry with Transition Metals (e.g., Copper, Iron, Vanadium)

The rigid and pre-organized nature of bispidine ligands makes them highly effective in chelating transition metal ions. publish.csiro.au This has led to extensive studies on their coordination chemistry with metals like copper, iron, and vanadium. mdpi.com

Copper Complexes: Bispidine ligands form stable complexes with copper(II). nih.govacs.orgnih.govacs.org These complexes have been investigated for various applications, including their use as catalysts in reactions like the enantioselective Henry reaction and aziridination. mdpi.comnih.gov The stability of these complexes is crucial for applications in radiopharmaceuticals, such as PET imaging with copper isotopes. acs.orgnih.govnih.govacs.orgnih.govacs.org

Iron Complexes: The coordination chemistry of iron with bispidine ligands is of significant interest due to the diverse oxidation states and spin states that iron can adopt. mdpi.com Iron(II) complexes with tetra-, penta-, and hexadentate bispidine ligands have been synthesized and characterized. mdpi.comacs.org These complexes are relevant for modeling the active sites of non-heme iron enzymes and for their catalytic activity in oxidation reactions. researchgate.netnih.govpublish.csiro.au

Vanadium Complexes: The coordination of vanadium by bispidine ligands has also been explored. rsc.org Studies have reported the synthesis and oxidation of vanadyl complexes containing bispidine ligands. uni-heidelberg.de

The following table summarizes some of the synthesized bispidine-metal complexes and their key features:

Metal IonLigand DenticityKey Findings/Applications
Copper(II)TetradentateForms mononuclear complexes with square pyramidal geometry. publish.csiro.au
Copper(II)PentadentateOptimized for ⁶⁴Cu PET imaging due to high stability and fast complexation. acs.orgnih.gov
Iron(II)/Iron(III)PentadentateExhibits interesting redox properties and serves as a model for non-heme iron enzymes. publish.csiro.au
Iron(IV)PentadentateHighly reactive oxidants in C-H activation and atom transfer reactions. nih.govacs.org
Zinc(II)TetradentateForms stable complexes with a distorted square pyramid coordination sphere. scdi-montpellier.frresearchgate.netunimi.it
Vanadium(IV)-Synthesis and oxidation of vanadyl complexes have been studied. uni-heidelberg.de

Analysis of Metal-Ligand Geometries and Distortional Isomerism in Complexes

The rigid bispidine framework imposes specific coordination geometries on the metal center. mdpi.comacs.org This often leads to distorted geometries and the possibility of distortional isomerism, where different coordination geometries of the same complex can coexist. rsc.orgmdpi.comresearchgate.net

The chair-chair conformation of the bispidine core is generally favored and is a key factor in forming stable complexes. ect-journal.kzresearchgate.netunimi.it The coordination sphere around the metal ion is often a distorted version of common geometries like square pyramidal or trigonal bipyramidal. acs.orgresearchgate.netunimi.it For example, copper(I) complexes of tetradentate bispidine ligands can exist as either a pentacoordinate square pyramidal structure or a tetracoordinate distorted tetrahedral structure. rsc.org This structural flexibility, or distortional isomerism, has been investigated using techniques like ¹H-NMR spectroscopy and DFT calculations, which indicate flat potential energy surfaces with multiple shallow minima. rsc.org

Development of Metal-Organic Frameworks (MOFs) Utilizing Bispidine Scaffolds

The rigid bicyclic structure of this compound, commonly known as bispidine, makes it a compelling building block in the design and synthesis of Metal-Organic Frameworks (MOFs). mdpi.comunimi.it The inherent rigidity of the bispidine core, derived from its two condensed piperidine (B6355638) rings, provides a stable and predictable framework for constructing extended porous structures. mdpi.com This rigidity, coupled with the ability to introduce various functional groups at its nitrogen atoms, allows for the tuning of the resulting MOF's properties for specific applications. unimi.it

The development of MOFs using bispidine scaffolds is an emerging area of research, with significant potential in catalysis, gas storage, and selective adsorption. iit.itmdpi.com The two nitrogen atoms within the bispidine structure serve as ideal coordination sites for metal ions, forming the nodes of the MOF structure. mdpi.com By selecting appropriate organic linkers to connect these bispidine-metal nodes, researchers can create porous materials with well-defined channel sizes and surface functionalities. researchgate.netmagtech.com.cn

One approach involves the use of bispidine derivatives functionalized with carboxylic acids or other suitable coordinating groups. These functionalized bispidines can then be reacted with metal salts under solvothermal or other synthetic conditions to form the crystalline MOF material. unibo.it The choice of metal ion and organic linker dictates the final topology and properties of the MOF. For instance, the use of different metal ions can influence the catalytic activity of the resulting MOF. rsc.org

While the direct incorporation of the parent this compound into MOFs is being explored, much of the current research focuses on using functionalized bispidine ligands to create robust and functional frameworks. These efforts are paving the way for a new class of MOFs with unique structural features and potential applications in various fields.

Role in Bio-Inspired Catalysis and Enzyme Mimicry

The this compound (bispidine) scaffold has proven to be a versatile platform for the development of synthetic catalysts that mimic the function of natural enzymes. mdpi.com The rigid structure of bispidine allows for the precise positioning of metal ions and coordinating functional groups, creating a microenvironment that can replicate the active sites of metalloenzymes. nih.govnih.gov This has led to significant advancements in the field of bio-inspired catalysis, where bispidine-metal complexes serve as functional models for various enzymatic reactions. mdpi.com

One prominent area of research is the use of bispidine complexes to model the activity of copper enzymes involved in oxygen activation. nih.gov Copper complexes of bispidine ligands have been shown to react with dioxygen to form various copper-dioxygen species, which are key intermediates in biological oxidation reactions. nih.gov The geometry enforced by the bispidine ligand plays a crucial role in the stability and reactivity of these species, allowing researchers to study the fundamental aspects of oxygen activation by copper centers. nih.gov

Iron complexes of bispidine derivatives have also been extensively studied as mimics of non-heme iron enzymes. nih.gov These enzymes catalyze a wide range of oxidative transformations in biology. Synthetic iron(IV)-oxo complexes supported by bispidine ligands have been shown to be highly reactive oxidants, capable of performing reactions such as C-H bond activation and olefin epoxidation. nih.gov The reactivity of these ferryl complexes can be tuned by modifying the substituents on the bispidine backbone, providing insights into the structure-function relationships of their natural counterparts. nih.gov

Furthermore, dicopper complexes featuring bridged bispidine ligands have been investigated as models for catecholase enzymes. rsc.orgdntb.gov.ua These synthetic mimics can catalyze the oxidation of catechols to quinones, a reaction central to the function of type III copper enzymes. rsc.orgdntb.gov.ua Studies on the kinetics and reaction mechanisms of these bispidine-based systems have provided valuable information on the factors that govern catecholase activity. dntb.gov.ua

The ability to create turn-like structures in peptides by incorporating the bispidine scaffold has also opened up possibilities in designing artificial enzymes and perturbing protein-protein interactions. plos.orgrsc.org By using bispidine as a template, researchers can induce specific secondary structures in attached peptide chains, mimicking the conformations found in natural proteins. plos.orgrsc.org

Table of Research Findings on Bispidine-Based Enzyme Mimics

Enzyme MimickedMetal IonBispidine Ligand TypeKey Findings
Copper Enzymes (Oxygen Activation)CopperTetradentate and pentadentate bispidinesFormation of stable copper-dioxygen species, providing models for electron transfer and oxidation reactivity. nih.gov
Non-Heme Iron EnzymesIronTetradentate and pentadentate bispidinesGeneration of highly reactive iron(IV)-oxo complexes capable of C-H activation and other oxidations. nih.gov
CatecholaseCopper (dicopper complexes)Bridged bispidine ligandsCatalytic oxidation of catechols to quinones, with mechanistic insights into the enzymatic process. rsc.orgdntb.gov.ua
Peptidomimetics-Bispidine as a scaffoldNucleation of β-strand conformations in peptides, offering a strategy for developing artificial enzymes and inhibitors. plos.orgrsc.org

Applications in Medicinal Chemistry and Biological Sciences Scaffold Based Research

Design and Development of 3,7-Diazabicyclo[3.3.1]nonane Scaffolds for Ligand Discovery

The inherent structural rigidity of the this compound framework provides a robust platform for the precise positioning of functional groups in three-dimensional space. This characteristic is highly advantageous in ligand design, as it can lead to enhanced binding affinity and selectivity for specific biological targets. The bispidine scaffold can adopt several conformations, including the energetically favored chair-chair, as well as boat-chair and twist-boat forms, which can be influenced by the nature and position of substituents.

Researchers have extensively utilized the nitrogen atoms at the 3 and 7 positions as key points for chemical modification. These positions allow for the introduction of a variety of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. The synthesis of bispidine derivatives often involves a double Mannich reaction, a versatile method that allows for the construction of the bicyclic core with various substitution patterns. This synthetic accessibility has facilitated the creation of diverse chemical libraries based on the this compound scaffold for screening against a multitude of biological targets.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The versatility of the this compound scaffold is evident in its application to a wide range of biological targets. The ability to systematically modify the scaffold has enabled detailed SAR studies, leading to the development of potent and selective ligands.

Development of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands: Subtype Selectivity and Modulatory Effects (e.g., α4β2, α3β4, α7)

The this compound scaffold has been particularly fruitful in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders. The natural product cytisine, which contains a rigid tricyclic system related to bispidine, is a potent ligand for α4β2 nAChRs. nih.gov This has inspired the development of novel bispidine-based nAChR ligands with improved subtype selectivity.

Extensive SAR studies have revealed that the nature of the substituents on the bispidine nitrogen atoms plays a crucial role in determining affinity and selectivity for different nAChR subtypes. For instance, the incorporation of a carboxamide moiety at one of the nitrogen atoms has been shown to enhance affinity for the α4β2 subtype. nih.gov The choice of the hydrogen bond acceptor (HBA) system, such as carboxamides, sulfonamides, or ureas, also significantly impacts the interaction with the receptor. nih.gov

The following table summarizes the binding affinities of selected this compound derivatives for different nAChR subtypes.

Compound/DerivativenAChR SubtypeBinding Affinity (Ki, nM)Reference
Bispidine (unsubstituted) α4β2600 nih.gov
N-benzylbispidine α3β4569.6 nih.gov
N-Boc-bispidine α4β245 nih.gov
N-Boc-bispidine α3β41300 nih.gov
Compound 15 (carboxamide derivative) α4β2~1 nih.gov
Compound 25 (carboxamide derivative) α4β2~1 nih.gov
Compound 47 (carboxamide derivative) α4β2~1 nih.gov
Acetylbispidine α3β4 & α7Similar affinity for both nih.gov
9-methyl-3,9-diazabicyclo[3.3.1]nonane derivatives α7Significantly diminished affinity mdpi.com

This table is for illustrative purposes and represents a selection of findings. For comprehensive data, refer to the cited literature.

Research has shown that while many derivatives exhibit high affinity for the α4β2 subtype, achieving selectivity over the α3β4 and α7 subtypes remains a challenge. barrowneuro.org However, some compounds have shown promise. For example, acetylbispidine displays similar affinity for both α3β4 and α7 receptors. nih.gov Conversely, certain 9-methyl-3,9-diazabicyclo[3.3.1]nonane derivatives have demonstrated significantly reduced affinity for the α7 nAChR. mdpi.com The functional activity of these ligands ranges from full agonism to partial agonism and antagonism, depending on the specific substitution pattern. nih.gov

Exploration as AMPA Receptor Modulators: Positive Allosteric Modulators (PAMs)

The this compound scaffold has also been successfully employed in the development of positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptor PAMs are of interest for their potential in treating cognitive disorders. The rigid, hydrophobic nature of the bispidine scaffold is well-suited for binding to the allosteric sites on the AMPA receptor.

Tricyclic derivatives of this compound have been designed to act as potent AMPA receptor potentiators. Molecular docking studies have guided the optimization of these compounds to enhance their binding to the modulator sites of the AMPA receptor.

Ligand Development for Other Receptors (e.g., Opioid Receptors, 5-HT3 Receptors, Dopamine (B1211576) Transporter)

The utility of the this compound scaffold extends beyond cholinergic and glutamatergic systems.

Opioid Receptors: Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have been investigated as ligands for opioid receptors. researchgate.net SAR studies have revealed that substituents at the N3 position significantly influence affinity for μ-, δ-, and κ-opioid receptors. nih.gov For instance, a phenylethyl group at the N3 position can confer affinity for the μ-receptor, while smaller substituents like hydrogen or a methyl group lead to high affinity for the κ-receptor. nih.gov

5-HT3 Receptors: The this compound framework has been used to develop antagonists for the 5-HT3 receptor, a target for antiemetic drugs. researchgate.net For example, 9-(2,4,6-Trichlorobenzamido)-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride has demonstrated high affinity for the 5-HT3 receptor with an IC50 of 12 nM.

Dopamine Transporter (DAT): The constrained nature of the bispidine scaffold has been exploited to design selective inhibitors of the dopamine transporter (DAT). Derivatives of 1,4-diazabicyclo[3.3.1]nonane, a related structure, have shown high in vivo affinity and selectivity for DAT. researchgate.net SAR studies on these constrained diamines have indicated that they can exhibit greater selectivity for DAT compared to more flexible piperidine-based inhibitors. researchgate.net

Elucidation of Molecular Mechanisms of Action for Biologically Active Derivatives

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their further development as therapeutic agents.

Induction of Polyamine Catabolism in Cellular Models

Recent research has uncovered a novel mechanism of action for certain this compound derivatives: the induction of polyamine catabolism. nih.govnih.gov Polyamines are essential for cell growth and proliferation, and their catabolism is often dysregulated in cancer cells. The activation of polyamine catabolism can lead to the production of cytotoxic byproducts, inducing apoptosis in cancer cells. nih.gov

A study investigating a series of 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives found that several compounds were able to activate polyamine catabolism in regenerating rat liver homogenates. nih.gov Notably, some of these derivatives demonstrated potent antiproliferative activity against cancer cell lines. nih.gov The lead compound, 3-(3-methoxypropyl)-7-[3-(1H-piperazin-1-yl)ethyl]-3,7-diazabicyclo[3.3.1]nonane, was shown to enhance cancer cell death, particularly when polyamines were added to the cell culture, suggesting that its cytotoxic effect is mediated through the induction of polyamine catabolism. nih.govresearchgate.net This finding opens up a promising new avenue for the development of anticancer agents based on the bispidine scaffold.

Modulation of Neurotransmitter Systems and Synaptic Transmission Mechanisms

The bispidine scaffold is a key structural motif in compounds designed to modulate the activity of various neurotransmitter systems, thereby influencing synaptic transmission. Synaptic transmission is the fundamental process of communication between neurons, involving the release of neurotransmitters that bind to postsynaptic receptors. alliedacademies.org Derivatives of this compound have been extensively studied for their ability to interact with critical receptors in the central nervous system (CNS), primarily nicotinic acetylcholine receptors (nAChRs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.net

The interaction of bispidine-based ligands with nAChRs, which are ligand-gated ion channels, can significantly impact synaptic activity. nih.gov Stimulation of these receptors affects the membrane potential and can trigger the release of a variety of neurotransmitters. nih.gov Bispidine derivatives have been developed as selective ligands for different nAChR subtypes, such as α4β2 and α3β4. nih.govnih.gov Depending on their specific structure, these compounds can act as agonists (activating the receptor), partial agonists, or antagonists (blocking the receptor). nih.gov For instance, derivatives with small alkyl groups tend to show the strongest agonistic profiles, while those with aryl substituents often act as partial agonists or antagonists. nih.gov This modulation of nAChR activity directly influences the flow of ions across the neuronal membrane and subsequent downstream signaling cascades, altering synaptic strength and plasticity.

Furthermore, bispidine derivatives have emerged as potent positive allosteric modulators (PAMs) of AMPA receptors. researchgate.net AMPA receptors mediate the majority of fast excitatory synaptic transmission in the brain. researchgate.net By binding to an allosteric site on the receptor, these PAMs enhance the receptor's response to the endogenous neurotransmitter glutamate (B1630785). This potentiation of AMPA receptor currents can lead to improved cognitive functions, including learning and memory, and is a therapeutic strategy being investigated for neurological and psychiatric disorders. researchgate.netresearchgate.net Research has shown that certain tricyclic derivatives of bispidine can potentiate kainate-induced currents in vitro at sub-nanomolar concentrations, demonstrating their high potency. researchgate.net

Computational Approaches in Drug Design Leveraging Bispidine Scaffolds

The rigid, bicyclic structure of this compound makes it an ideal scaffold for computational drug design. researchgate.netmathnet.ru Its conformational rigidity restricts the number of possible shapes the molecule can adopt, which simplifies the process of predicting how it will interact with a biological target. Computational techniques are instrumental in understanding these interactions at a molecular level, guiding the synthesis of new derivatives with improved affinity, selectivity, and pharmacological profiles. nih.govnih.gov Key computational methods employed in the study of bispidine derivatives include 3D computer modeling of receptor-ligand interactions and molecular dynamics simulations. mathnet.ru

These computational approaches allow researchers to build predictive models that correlate a compound's structure with its biological activity. For example, Density Functional Theory (DFT) calculations can be used to understand the electronic properties of substituents on the bispidine ring and how they influence basicity and receptor affinity. Molecular dynamics (MD) simulations can assess the conformational stability of different bispidine derivatives within a simulated biological environment, such as a lipid bilayer. This integrated computational strategy accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

3D Computer Modeling of Receptor-Ligand Interactions

Three-dimensional computer modeling, particularly molecular docking, is a cornerstone of drug design efforts involving the bispidine scaffold. mathnet.ru Docking programs predict the preferred orientation and binding mode of a ligand when it interacts with the binding site of a target protein. nih.gov This technique has been successfully applied to model the interactions of bispidine derivatives with a range of biological targets, including nAChRs, AMPA receptors, and serine proteases. mathnet.ru

These models provide detailed insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and cation-π interactions—that govern ligand binding. nih.govmathnet.ru For example, docking studies have shown how the bispidine scaffold can orient substituents to optimally fill specific pockets within the binding sites of thrombin and factor Xa, two important serine proteases. mathnet.ru In the context of nAChRs, modeling helps to rationalize the observed subtype selectivity of different derivatives, guiding modifications to enhance binding to the desired receptor subtype (e.g., α4β2) while minimizing off-target effects. nih.gov By visualizing these complex interactions, medicinal chemists can make informed decisions about which structural modifications are most likely to improve a compound's potency and selectivity. researchgate.netmathnet.ru

Radioligand Binding Studies for Investigating Target Engagement

Radioligand binding assays are a fundamental experimental technique used to quantify the interaction between a ligand and its receptor, providing crucial data to validate and refine computational models. nih.govmdpi.com These assays measure the affinity of a test compound for a specific target by competing with a radiolabeled ligand known to bind to that target. The resulting data are typically expressed as an inhibition constant (Kᵢ), which represents the concentration of the test compound required to displace 50% of the radiolabeled ligand. A lower Kᵢ value indicates a higher binding affinity.

This method has been extensively used to characterize the binding of bispidine derivatives to various neurotransmitter receptors. nih.gov For example, competitive binding assays using radioligands like [³H]epibatidine or [³H]cytisine have been employed to determine the Kᵢ values of novel bispidine compounds at different nAChR subtypes. nih.gov These studies have been instrumental in identifying compounds with nanomolar affinity and high selectivity for the α4β2* nAChR subtype. nih.gov The data generated from these assays are essential for establishing structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. nih.gov Radioligand studies are also used to assess target engagement for AMPA receptor modulators, helping to correlate binding affinity with functional potentiation. mdpi.comresearchgate.net

Table 1: Binding Affinities (Kᵢ) of Selected this compound Derivatives at nAChR Subtypes Data sourced from a study on nAChR ligands. nih.gov

CompoundSubstituent at N-3Kᵢ (nM) at α4β2* nAChRKᵢ (nM) at α3β4* nAChRKᵢ (nM) at α7 nAChR
Bispidine (Scaffold)-H600>10,000>10,000
Compound 15-C(O)CH₃1.0114.7>10,000
Compound 29-C(O)Ph1.854.3>10,000
Compound 48-C(O)-(4-pyridyl)0.929.2>10,000
N-benzylbispidine-CH₂(Ph)>10,000569.6>10,000

Applications in Material Science and Other Interdisciplinary Fields

Utilization as Monomers or Building Blocks in Polymer Chemistry for Enhanced Material Properties

The bispidine scaffold has been effectively utilized as a building block for the construction of novel coordination polymers. wikipedia.org These are materials in which metal ions are linked together by organic ligands, creating extended one-, two-, or three-dimensional networks. The rigid structure of the bispidine unit is advantageous in this context, providing a stable and predictable framework for assembling these complex architectures. mdpi.com

Derivatives of 3,7-diazabicyclo[3.3.1]nonane, functionalized with coordinating groups like pyridines, act as multidentate ligands that can bind to various metal ions. mdpi.com Research has demonstrated the synthesis of one-dimensional (1D) coordination polymers using bispidine ligands with metal ions such as Manganese(II) and Copper(II). rsc.org The properties of these polymers, including their structural topology and dynamic behavior, can be finely tuned by modifying the substituents on the bispidine core. rsc.org

For instance, small changes to the functional groups on the organic ligand can significantly impact the resulting properties of the 1D coordination polymers. rsc.org This tunability allows for the design of materials with specific characteristics, such as the ability to selectively adsorb and exchange solvents and other volatile organic compounds (VOCs). researchgate.net The intrinsic rigidity and potential for significant reorganization make bispidine an ideal candidate for creating coordination geometries that influence the thermodynamic stability and selectivity of the final polymer material. mdpi.com

Table 1: Examples of Bispidine-Based Coordination Polymers and Their Properties

Ligand TypeMetal IonPolymer TypeKey Property/Application
Pyridyl-functionalized bispidineMn(II)1D Coordination PolymerTunable solvent adsorption and exchange. rsc.org
Bispidine derivativeHg(II)1D Coordination Polymer (zig-zag, ribbon-like)Dynamic behavior in solvent adsorption and exchange. researchgate.net
Multidentate bispidine derivativesVarious d-block metalsCoordination Complexes/PolymersHigh thermodynamic stability; potential for catalysis. mdpi.com

Integration into pH-Dependent Molecular Switches for Controlled Release Systems and Drug Delivery Mechanistic Studies

The this compound scaffold is a foundational component in the design of molecular switches for stimuli-responsive drug delivery systems. Its ability to undergo distinct conformational changes in response to external triggers, such as pH, makes it an excellent candidate for creating "smart" delivery vehicles like liposomes that can release their payload at a specific target site.

Amphiphilic derivatives of bispidine can be incorporated into the lipid bilayer of liposomes. In a neutral pH environment, these molecules exist in a stable conformation (e.g., chair-boat) that maintains the integrity of the liposomal membrane. However, a decrease in pH, such as that found in tumor microenvironments or within cellular endosomes, can trigger the protonation of the nitrogen atoms in the bispidine ring. This protonation induces a conformational reorganization to a different shape (e.g., chair-chair), which disrupts the orderly packing of the lipid molecules in the bilayer. This disruption increases the permeability of the membrane, leading to the controlled release of the encapsulated drug.

Several studies have demonstrated the efficacy of this approach:

3,7-dihexadecyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to sharply increase the permeability of liposomal membranes when the pH drops from a physiological 7.4 to a mildly acidic 6.5.

1,5-dinitro-3,7-ditridecyl-3,7-diazabicyclo[3.3.1]nonane functions as a molecular switch that modulates liposome permeability when the pH of the surrounding solution decreases from 9 down to 5.

Other derivatives, such as 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones , can be triggered by the addition of bivalent copper salts, which coordinate to the molecule and induce a similar conformational change and subsequent release of contents.

Table 2: pH-Sensitive Bispidine Derivatives in Controlled Release Systems

CompoundStimuluspH Range of ActionMechanism of Action
3,7-dihexadecyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-onepH decrease7.4 to 6.5Conformational change disrupts lipid bilayer.
1,5-dinitro-3,7-ditridecyl-3,7-diazabicyclo[3.3.1]nonanepH decrease9.0 to 5.0Modulates permeability of liposomal membranes.
3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonan-9-onesBivalent copper saltsNot pH-dependentComplexation induces conformational change from chair-boat to chair-chair.

Research into Energetic Materials Based on the Bispidine Framework

The bicyclo[3.3.1]nonane framework, including the bispidine structure, has been a subject of interest in the field of energetic materials. The inherent rigidity, high density, and thermal stability of such cage-like molecules make them promising scaffolds for creating new high-energy-density materials (HEDMs). The strategy involves chemically attaching explosive "energetic" groups, such as the nitro group (-NO₂), to the stable carbon-nitrogen backbone.

While research into energetic materials based specifically on the this compound core is an emerging area, significant work has been done on a closely related analogue, 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane (DPT) . DPT, which has four nitrogen atoms in its bicyclic core instead of two, serves as a critical precursor in the synthesis of the powerful and widely used explosive HMX (Octogen). nih.gov

The study of DPT provides valuable insights into the potential of the bispidine framework for similar applications:

Thermal Stability : DPT is a white crystalline solid with melting points for its two crystal forms recorded at 204.0–205.0 °C and 222.0–223.0 °C. nih.gov Its thermal decomposition begins at temperatures between 120 °C and 190 °C, indicating significant stability. nih.gov

Sensitivity : DPT exhibits lower impact sensitivity compared to benchmark explosives like HMX and RDX, which suggests that materials derived from this framework could have favorable safety characteristics. nih.gov

Energetic Precursor : The primary application of DPT is its conversion to HMX through nitrolysis, a process that adds further nitro groups to create a more powerful explosive.

This research on DPT suggests that the bispidine skeleton, when appropriately functionalized with nitro groups, could yield novel energetic materials. The rigid structure could contribute to high density and thermal stability, which are crucial properties for explosives. Future research may focus on the synthesis and characterization of dinitro- and tetranitro- derivatives of this compound to evaluate their energetic performance and stability.

Table 3: Properties of the Energetic Precursor DPT (A Bispidine Analogue)

PropertyValueSignificance
Chemical Name3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonanePrecursor to HMX explosive. nih.gov
Molecular Weight218.2 g/mol Provides a dense molecular structure. nih.gov
Density1.63 g/cm³High density is desirable for energetic materials. nih.gov
Melting PointForm I: 222.0–223.0 °C; Form II: 204.0–205.0 °CIndicates high thermal stability. nih.gov
Impact SensitivityLower than HMX and RDXSuggests better handling safety. nih.gov

Advanced Spectroscopic and Analytical Techniques for 3,7 Diazabicyclo 3.3.1 Nonane Characterization

Application of High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,7-diazabicyclo[3.3.1]nonane and its derivatives in solution. ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework, while ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms within the bicyclic core.

The conformation of the bispidine skeleton, which can exist in chair-chair, chair-boat, or boat-boat forms, is a key determinant of its properties. unimi.it The chair-chair conformation is generally the most favored. unimi.it Detailed analysis of ¹H NMR spectra, particularly the coupling constants (J values), can reveal the conformation. For instance, a doublet of doublets for the equatorial protons at C2, C4, C6, and C8 with large geminal coupling constants (10.5-11 Hz) and smaller vicinal coupling constants (3.0-6.0 Hz) is indicative of a chair-chair conformation for both piperidine (B6355638) rings. semanticscholar.orgresearchgate.net The chemical shifts of the protons and carbons are sensitive to the nature and orientation of substituents on the nitrogen atoms and the C9 position. semanticscholar.orgnih.gov

In ¹³C NMR spectra, the chemical shifts of the bridgehead carbons (C1 and C5) and the methylene (B1212753) carbons adjacent to the nitrogen atoms provide valuable structural information. semanticscholar.org For example, in some derivatives, the C9 carbon signal appears as a triplet around 32.0-33.9 ppm. semanticscholar.org The presence of substituents can cause significant shifts; for instance, in certain tetra-aryl substituted derivatives, an unusually large deshielding of the C1 and C5 bridgehead carbons has been observed. researchgate.net

Dynamic NMR (DNMR) or variable temperature (VT) NMR experiments are also employed to study the conformational dynamics of the bispidine ring system and the rotational barriers of substituents, such as acyl groups on the nitrogen atoms. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound/DerivativeNucleusChemical Shift (δ, ppm)Key ObservationsReference
C9-modified bispidine¹³C72.6Characteristic signal for C9 nih.gov
Isothiocyanate derivative¹³C182Characteristic resonance for the isothiocyanate carbon nih.gov
Aromatic derivatives¹³C125-150Range for aromatic carbon atoms nih.gov
3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones¹H-Doublet of doublets for equatorial protons at C2,4 and C6,8 with large geminal constants (10.5-11 Hz) and vicinal constants (3.0-6.0 Hz) indicating a chair-chair conformation. semanticscholar.orgresearchgate.net
3,7-diacyl bispidines¹H, ¹³C-Used in VT NMR to study syn/anti-isomerism and rotational barriers. semanticscholar.org

This table is for illustrative purposes; specific chemical shifts vary significantly with substitution and solvent.

Mass Spectrometry (e.g., LC/ESI-MS) for Structural Confirmation and Purity Assessment Methodologies

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of synthesized this compound derivatives and for assessing their purity. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC), allowing for the analysis of a wide range of bispidine compounds, including salts and polar derivatives. nih.gov

In a typical LC/ESI-MS analysis, the compound is first separated from byproducts and impurities by the LC system. The eluent is then introduced into the ESI source, where the molecules are ionized, typically by protonation to form [M+H]⁺ ions in positive ion mode. nih.govnih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the elemental composition of the molecule. nih.govacs.org

LC/ESI-MS is also invaluable for monitoring the progress of chemical reactions and for determining the purity of the final compounds, with purities often expected to be ≥ 95%. nih.gov For example, it can be used to ensure the removal of protecting groups, such as N-t-boc, during synthesis. nih.gov

Table 2: Example Mass Spectrometry Data for this compound Derivatives

Derivative TypeIonization ModeObserved m/zInferred IonReference
Carboxamide derivativePositive331.3[M+H]⁺ nih.gov
N-benzyl-N'-tboc-bispidine derivativePositive190.9[M+H]⁺ nih.gov
C9-modified bispidine (ligand 2)Positive653.1[M]⁺ nih.gov
C9-modified bispidine (ligand 3)Positive652.1[M]⁺ nih.gov
C9-modified bispidine (ligand 4)Positive633.4[M]⁺ nih.gov
C9-modified bispidine (ligand 5)Positive843.3[M]⁺ nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound derivatives. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the molecule.

Key vibrational modes for bispidine derivatives include the N-H stretching vibrations, which typically appear in the region of 3300-3500 cm⁻¹. nih.gov The C-H stretching vibrations of the bicyclic framework and any alkyl substituents are observed around 2800-3000 cm⁻¹. nih.gov The presence of a carbonyl group (C=O), for example in bispidinone derivatives or amide functionalities, gives rise to a strong absorption band in the range of 1630-1750 cm⁻¹. nih.govnih.gov Other functional groups, such as esters, alkynes, or isothiocyanates, have their own characteristic absorption frequencies. nih.gov

Attenuated Total Reflection (ATR)-FTIR is a common sampling technique that allows for the direct analysis of solid and liquid samples with minimal preparation. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amine (N-H)Stretch3300 - 3500 nih.gov
Carboxamide (C=O)Stretch1650 nih.gov
Ester (C=O)Stretch1727 - 1731 nih.govnih.gov
Carboxylic Acid (O-H)Stretch (broad)2700 - 3300 nih.gov
Isothiocyanate (N=C=S)Stretch2140 nih.gov
Alkyne (-C≡C-)Stretch~2200 nih.gov

X-ray Diffraction for Precise Solid-State Structure Determination and Crystal Packing Analysis

X-ray diffraction studies have been crucial in confirming the predominant chair-chair conformation of the bispidine core in many derivatives. acs.orgnih.govresearchgate.net These analyses have also revealed more complex conformations, such as chair-boat arrangements, depending on the substitution pattern. researchgate.netmdpi.com For instance, the crystal structure of a 3-[4-(1H-imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane derivative confirmed a chair-chair conformation. acs.orgnih.gov In contrast, some tetra-aryl substituted derivatives have been shown to adopt a chair-boat conformation. researchgate.net

The data obtained from X-ray diffraction, including the unit cell dimensions and space group, are essential for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compounds. researchgate.netresearchgate.net

Table 4: Example Crystallographic Data for this compound Derivatives

CompoundConformationCrystal SystemSpace GroupReference
3-[4-(1H-Imidazol-1-yl)benzoyl]-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane dihydroperchlorateChair-Chair-- acs.orgnih.gov
3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxideChair-ChairOrthorhombicPnma researchgate.net
16-N₂ᴴO₃-macrocycleChair-Boat-- mdpi.com
tert-Butyl 9-oxo-7-(1-oxyl-2,2,6,6-tetramethylpiperidin-4-yl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate--- researchgate.net
Zinc(II) complex of a tetradentate diol-bispidine-based ligandChair-ChairMonoclinicP2₁/c unimi.it

Future Research Directions and Emerging Perspectives

Development of Novel and Highly Efficient Synthetic Methodologies

While the double Mannich reaction has been a cornerstone for synthesizing the bispidine core, future research is geared towards developing more efficient, sustainable, and versatile synthetic routes. wikipedia.orgnih.gov An improved synthesis has been developed that provides access to bispidines via bispidinones, notably avoiding the use of highly toxic hydrazine (B178648). diva-portal.org There is a recognized need to explore methods that utilize inert solvents and co-reactants, particularly for steps like reductive amination. diva-portal.org

Future synthetic strategies will likely focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure bispidine derivatives is a significant goal. This is crucial for applications in chiral catalysis and medicinal chemistry. A recently developed bispidine-based chiral amine catalytic system has shown efficiency in asymmetric Knoevenagel condensation. researchgate.net

One-Pot Reactions: Designing tandem or one-pot reaction sequences to construct functionalized bispidines from simple precursors will enhance synthetic efficiency. The Mannich reaction of 3,5-dinucleophilic pyridine (B92270) derivatives is a generally applicable method for preparing 3,7-diazabicyclo[3.3.1]nonanes. researchgate.net

Green Chemistry Approaches: The use of safer reagents and solvent-free or aqueous reaction conditions is an emerging trend. For instance, a convenient synthesis of bispidine involves a Mannich reaction using acetic acid, followed by treatment with ethyl chloroformate and alkaline hydrolysis. wikipedia.org

Diversity-Oriented Synthesis: Creating libraries of bispidine derivatives with diverse substitution patterns will be essential for screening in drug discovery and materials science. rsc.org

Advancements in Computational Design and Predictive Modeling for Structure and Function

Computational chemistry is poised to play an increasingly pivotal role in the exploration of bispidine chemistry. Density Functional Theory (DFT) and other quantum chemical methods are already being used to investigate the structures, stabilities, and spectroscopic properties of bispidine complexes. researchgate.net

Key areas for future computational research include:

Accurate Prediction of Properties: Improving the accuracy of computational models to predict the binding affinities, redox potentials, and catalytic activities of bispidine derivatives is a primary objective. diva-portal.orgresearchgate.net Current studies show that the choice of DFT functional significantly impacts the description of bonding and electron distribution in metal complexes. researchgate.net

De Novo Design: Developing algorithms for the de novo design of bispidine-based ligands with specific desired properties for target applications, such as selective metal chelation or enzyme inhibition. mathnet.ru

Understanding Reaction Mechanisms: Using computational tools to elucidate the mechanisms of bispidine-catalyzed reactions and the dynamics of host-guest interactions will guide the design of more efficient systems. diva-portal.org

Conformational Analysis: Further computational studies are needed to understand the complex conformational landscape of substituted bispidines and how it influences their function. wikipedia.orgunimi.it

Exploration of Novel Ligand Architectures for Challenging Biological Targets

The bispidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as antiarrhythmic drugs, nAChR ligands, and orexin (B13118510) receptor antagonists. nih.govdiva-portal.orggoogle.com Future research will focus on designing novel ligand architectures to target more complex and challenging biological molecules.

Emerging trends in this area are:

Multidentate Ligands: The synthesis of tetra-, penta-, hexa-, and even higher denticity bispidine ligands is a growing area. mdpi.comnih.gov These multidentate ligands can form highly stable and selective complexes with various metal ions, which is crucial for radiopharmaceutical applications. rsc.orgmdpi.com

Bioconjugates: Attaching bispidine derivatives to biomolecules such as peptides, antibodies, or oligonucleotides to create targeted therapeutic or diagnostic agents. acs.orgresearchgate.net For example, bispidine-based chelators are being developed for use in Positron Emission Tomography (PET) by conjugating them to tumor-targeting modules. researchgate.netresearchgate.net

Scaffolds for Peptidomimetics: Utilizing the rigid bispidine core to nucleate specific secondary structures in peptides, such as β-strands, could lead to new classes of therapeutic agents. rsc.orgresearchgate.net

Allosteric Modulators: Designing bispidine derivatives that can act as allosteric modulators of receptors, offering a more subtle and potentially safer pharmacological intervention. Ten-membered diazamacrocycles based on bispidine have been proposed as allosteric modulators for ionotropic glutamate (B1630785) receptors. mdpi.com

Integration of Bispidine Derivatives into Advanced Materials Science and Nanotechnology

The unique structural and coordination properties of bispidines make them attractive building blocks for advanced materials. google.com Their integration into materials science and nanotechnology is an exciting and rapidly developing field.

Future research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using bispidine ligands to construct novel 1D, 2D, and 3D coordination polymers and MOFs with interesting properties such as porosity, selective gas adsorption, and dynamic behavior. nih.govpolimi.it

Supramolecular Assemblies: The use of bispidine derivatives as templates for constructing complex supramolecular structures like cages and vesicles through self-assembly. researchgate.netrsc.org These assemblies have potential applications in encapsulation and controlled release. rsc.orgresearchgate.net

Molecular Machines: Designing and synthesizing bispidine-based molecular motors and switches where rotation or conformational changes can be controlled by external stimuli like temperature or solvent. rsc.org

Functional Nanoparticles: Grafting bispidine derivatives onto the surface of nanoparticles to create functional materials for catalysis, sensing, or biomedical applications.

Expansion of Catalytic Applications and Mechanistic Understanding

Bispidine-metal complexes have shown catalytic activity in various organic transformations, including aziridination and aldol (B89426) reactions. wikipedia.orgmdpi.com A major focus of future research will be to expand the scope of these catalytic applications and to gain a deeper mechanistic understanding.

Key areas of exploration are:

Asymmetric Catalysis: Developing highly enantioselective catalysts based on chiral bispidine ligands for a broader range of reactions.

Oxidation Catalysis: Investigating the use of bispidine complexes in oxidation reactions, including oxygen activation, which is a key area of focus in bispidine coordination chemistry. rsc.orgrsc.org

Biomimetic Catalysis: Designing bispidine complexes that mimic the active sites of metalloenzymes to perform challenging chemical transformations under mild conditions. mdpi.com Iron(II) complexes with bispidine ligands are being studied to model electron and oxygen transfer enzymes. mdpi.com

Mechanistic Probes: Utilizing spectroscopic techniques and computational modeling to gain detailed insights into the catalytic cycles of bispidine-based catalysts, which will enable the rational design of more efficient and selective systems. diva-portal.org

Q & A

Q. What are the primary synthetic routes for 3,7-Diazabicyclo[3.3.1]nonane derivatives?

The core scaffold is synthesized via double Mannich reaction using ketones (e.g., acetone), aldehydes (e.g., benzaldehyde), and ammonium acetate in a 1:4:2 molar ratio. Modifications include:

  • Wolff-Kishner reduction to convert carbonyl groups to methylene (e.g., synthesis of bispidines) .
  • N-alkylation with chloroacetyl chloride or benzylamine to introduce carboxamide or aryl substituents .
  • Dieckmann condensation for bicyclic ketone intermediates .

Example protocol:

React acetone, benzaldehyde, and ammonium acetate under reflux.

Purify via HCl extraction and recrystallization from methanol (yield: 80–90%) .

Q. How is conformational analysis performed for this scaffold?

  • NMR spectroscopy : Chair-chair conformation is confirmed by ¹H/¹³C NMR signals. For example:
    • ¹³C NMR : Absence of carbonyl signals (~170 ppm) post-reduction, with methylene triplet at 32–34 ppm .
    • ¹H NMR : Axial/equatorial proton splitting indicates rigid bicyclic geometry .
  • X-ray crystallography : Reveals chair-boat or twin-chair conformations (e.g., C–H⋯π interactions stabilize crystal packing) .

Q. What in vitro assays evaluate nAChR affinity?

  • Radioligand binding assays : Use [³H]epibatidine or [³H]cytisine to measure Ki values.
    • Example: α4β2* subtype affinity ranges from 1 nM (compound 15) to 600 nM (unmodified bispidine) .
  • Competitive binding : Compare displacement of reference ligands (e.g., cytisine) in HEK-293 cells expressing nAChR subtypes .

Advanced Research Questions

4. How do spacer motifs and HBA systems influence α4β2 nAChR selectivity?* Spacer motifs (methylene, ethynylene) between the HBA (carboxamide, sulfonamide) and aryl groups modulate subtype selectivity:

  • Small alkyl chains (e.g., methyl) enhance α4β2* affinity (Ki = 1–10 nM) due to reduced steric hindrance.
  • Bulkier substituents (e.g., phenyl) shift functionality to partial agonism/antagonism .

SAR Table:

CompoundSpacerHBA Systemα4β2* Ki (nM)Functionality
15–CH₂–Carboxamide1.0Full agonist
25–C≡C–Sulfonamide2.3Partial agonist
47–CH=CH–Urea1.5Antagonist

Source:

Q. What computational methods optimize molecular interactions?

  • DFT modeling : B3LYP/6-31G(d,p) optimizes geometries and compares them with X-ray data (RMSD < 0.2 Å). Key findings:
    • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H⋯H = 52.3%, C–H⋯π = 18.2%) .
    • Proton affinity calculations : Correlate with experimental basicity constants (R² = 0.98) using PCM-B3LYP .

Q. How do substituents affect basicity and receptor binding?

  • Electron-withdrawing groups (e.g., nitro) reduce pKa by 3–5 units, decreasing protonation and weakening cation-π interactions with nAChRs .
  • N-Alkylation : Methyl groups on nitrogen increase rigidity, enhancing α4β2* selectivity (e.g., N-tboc-bispidine: Ki = 45 nM vs. α3β4*: 1.3 µM) .

Method:

Perform spectrophotometric titration in acetonitrile.

Calculate pKa via UV-Vis absorption shifts .

Q. What mechanistic insights explain anticancer activity?

  • Polyamine catabolism : Bispidine derivatives upregulate spermidine/spermine acetyltransferase, depleting polyamines essential for tumor growth .
  • Platinum analogs : Aquation kinetics of cisplatin-like bispidine complexes show slower hydrolysis (t₁/₂ = 12 h) but strong DNA binding (ΔG = −25 kcal/mol) .

Q. How are AMPA receptor modulators designed from this scaffold?

  • Tricyclic derivatives bind to allosteric sites via hydrophobic interactions (docking score: −12.3 kcal/mol vs. −9.8 for reference ligands).
  • Molecular dynamics : Rigid bispidine core stabilizes receptor conformations (RMSF < 1.5 Å) .

Q. Key Data Sources

  • Synthesis:
  • Conformational analysis:
  • nAChR SAR:
  • Computational modeling:
  • Anticancer/AMPA studies:

Retrosynthesis Analysis

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Reactant of Route 1
3,7-Diazabicyclo[3.3.1]nonane
Reactant of Route 2
3,7-Diazabicyclo[3.3.1]nonane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.